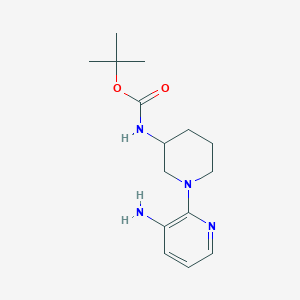![molecular formula C15H22N2 B1429128 7-Benzyl-1,7-diazaspiro[4.5]decane CAS No. 1086395-20-1](/img/structure/B1429128.png)
7-Benzyl-1,7-diazaspiro[4.5]decane
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 7-Benzyl-1,7-diazaspiro[4.5]decane is 1S/C15H22N2/c1-2-6-14(7-3-1)12-17-11-5-9-15(13-17)8-4-10-16-15/h1-3,6-7,16H,4-5,8-13H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
7-Benzyl-1,7-diazaspiro[4.5]decane is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Aplicaciones Científicas De Investigación
Potential Anxiolytic Activity : A study by Kossakowski et al. (1998) synthesized derivatives of 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione with potential anxiolytic activity. These compounds were designed as new anxiolytics, and preliminary testing showed weak receptorial affinity (Kossakowski, Zawadowski, Turło, & Kleps, 1998).
Synthesis Techniques and Applications : Martin‐Lopez and Bermejo‐Gonzalez (1994) described the synthesis of derivatives like 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decane-2-one and 6-benzyloxycarbonyl-1,6-diazaspiro[4.5]decane-2-one from (D,L)-pipecolinic acid. These processes are key for producing various compounds with potential medicinal applications (Martin‐Lopez & Bermejo‐Gonzalez, 1994).
Oxidative Cyclization in Synthesis : The synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors was discussed by Martin‐Lopez and Bermejo (1998). This method is crucial for creating structurally complex compounds, potentially useful in drug development (Martin‐Lopez & Bermejo, 1998).
Radioprotective Properties : Shapiro, Tansy, and Elkin (1968) synthesized a derivative with potential radioprotective properties against lethal doses of X-radiation in mice (Shapiro, Tansy, & Elkin, 1968).
Conformational Analysis of Spirolactams : Fernandez et al. (2002) conducted a study on spirolactams as pseudopeptides, which included the synthesis and conformational analysis of 1,7-diazaspiro[4.5]decane derivatives. These compounds are important in understanding peptide structure and function (Fernandez et al., 2002).
Supramolecular Arrangements in Derivatives : Graus et al. (2010) discussed the preparation and crystallographic analysis of cyclohexane-5-spirohydantoin derivatives. Understanding these structures aids in drug design and molecular engineering (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Synthesis and Evaluation as Antihypertensive Agents : Caroon et al. (1981) synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for screening as antihypertensive agents. This showcases the potential of these compounds in cardiovascular medicine (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).
Safety And Hazards
Propiedades
IUPAC Name |
9-benzyl-1,9-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-6-14(7-3-1)12-17-11-5-9-15(13-17)8-4-10-16-15/h1-3,6-7,16H,4-5,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKMXRYWLZPJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C2)CC3=CC=CC=C3)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737933 | |
| Record name | 7-Benzyl-1,7-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-1,7-diazaspiro[4.5]decane | |
CAS RN |
1086395-20-1 | |
| Record name | 1,7-Diazaspiro[4.5]decane, 7-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086395-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Benzyl-1,7-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




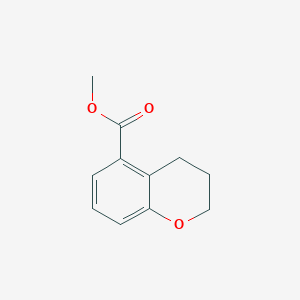

![3,6-dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole](/img/structure/B1429049.png)
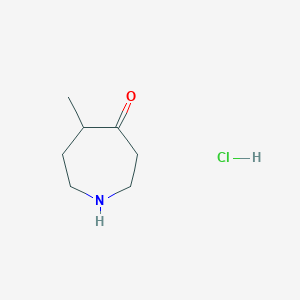


![example 31 (24) [WO2012005227]](/img/structure/B1429059.png)
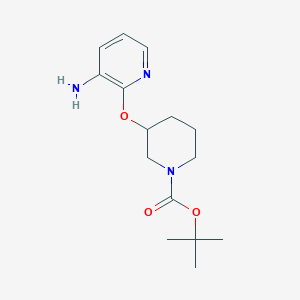


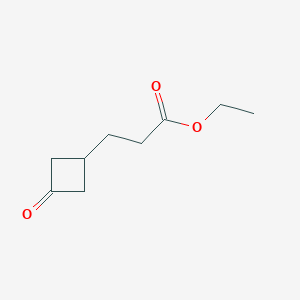
![2-Chloro-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1429066.png)
